molecular formula C11H9IO5 B2751069 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 126965-20-6

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2751069
CAS RN: 126965-20-6
M. Wt: 348.092
InChI Key: COVGXCJCQUSUJH-UHFFFAOYSA-N
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Description

“5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 126965-20-6 . It has a molecular weight of 348.09 . It is a versatile material with immense potential in scientific research. It exhibits unique properties that make it suitable for various applications, ranging from drug discovery to materials science.


Molecular Structure Analysis

The molecular formula of this compound is C11H9IO5 . The InChI Code is 1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Chemical Reactions and Synthesis

5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound structurally similar to the one , exhibits diverse chemical reactivity, as demonstrated through its ring-opening reactions with cyclic secondary amines. These reactions result in the formation of both 5-cyclopentenyl-4H-1,3-dioxine hydrobromides and various other substituted cyclopentenyl derivatives. The dichotomous outcomes, depending on the amine used, highlight the compound's utility in synthesizing a wide range of chemical structures, potentially including the iodofuran variant (P. Šafár̆ et al., 2000).

Crystal Structure Analysis

The study of supramolecular structures of closely related compounds, such as 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, through crystallography, offers insights into how substitutions on the furan ring might influence molecular packing and hydrogen bonding patterns. Such information is crucial for understanding the material properties of derivatives including the iodofuran variant (J. N. Low et al., 2002).

Electrophilic Iodination

The synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives using iodine as a catalyst demonstrates the potential for electrophilic iodination in creating iodofuran derivatives. The role of iodine in facilitating the condensation reaction underscores its relevance for introducing iodine into similar structures, thereby hinting at a synthetic route for the target compound (许招会 et al., 2014).

Synthesis of Arylidene Derivatives

The preparation and characterization of various arylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione provide a foundation for the synthesis of the 5-iodofuran variant. These studies offer insights into the reactions and conditions necessary for creating specific substitutions at the furan ring, which is critical for synthesizing and studying the iodofuran derivative (Tanusri Dey et al., 2015).

Material Properties and Applications

The bifunctional monomer derived from lactide for toughening polylactide showcases the potential material applications of structurally related compounds. By understanding the reactions and properties of similar molecules, researchers can explore the use of the iodofuran variant in polymer synthesis and material science, highlighting its applicability beyond mere chemical curiosity (F. Jing & M. Hillmyer, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGXCJCQUSUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

126965-20-6
Record name 5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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